Daunomycinone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

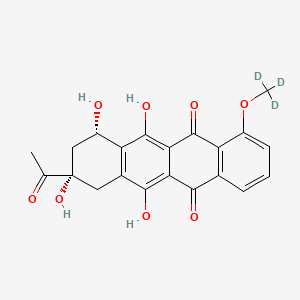

Daunomycinone-d3 is a deuterated form of daunomycinone, a metabolite of daunorubicin. It is primarily used in research settings, particularly in proteomics and pharmacokinetics, due to its stable isotope labeling. The molecular formula of this compound is C21H15D3O8, and it has a molecular weight of 401.38 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Daunomycinone-d3 can be synthesized through the deuteration of daunomycinone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the transformation of daunomycinone into its deuterated form can be performed in a reaction mixture containing the immobilized preparation, Tris-HCl buffer, daunomycinone dissolved in ethanol, and NADPH .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the molecule. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and validation of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Daunomycinone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of hydro derivatives.

Substitution: Substitution reactions, particularly at the benzylic position, can yield thiodaunomycinone and related analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Thioacetic acid and trifluoroacetic acid are used for benzylic substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Hydro derivatives such as 13-dihydrodaunomycinone.

Substitution: Thiodaunomycinone and its deoxy analogs.

Aplicaciones Científicas De Investigación

Daunomycinone-d3 is extensively used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a reference standard in mass spectrometry for the quantification of daunomycinone and its metabolites.

Biology: Employed in studies involving the metabolism and pharmacokinetics of daunorubicin.

Medicine: Utilized in research on the mechanisms of action and resistance of anthracycline antibiotics.

Industry: Applied in the development of new analytical methods for drug testing and quality control

Mecanismo De Acción

Daunomycinone-d3, like its parent compound daunomycinone, exerts its effects by intercalating into DNA. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Daunomycinone: The non-deuterated form of Daunomycinone-d3.

Doxorubicinone: A closely related compound with similar structural features.

Thiodaunomycinone: A sulfur-containing analog of daunomycinone.

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research settings. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry studies. This feature distinguishes it from its non-deuterated counterparts and other similar compounds .

Actividad Biológica

Daunomycinone-d3, a derivative of daunorubicin, has garnered attention in the field of cancer research due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its anthracycline structure, which is crucial for its interaction with DNA and subsequent biological effects. The compound's molecular formula is C₁₄H₁₅D₃N₂O₃, indicating the presence of deuterium isotopes that may influence its pharmacokinetics and biological behavior.

The primary mechanism of action for this compound involves intercalation into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis. The compound also generates reactive oxygen species (ROS), contributing to oxidative stress within cancer cells. This dual action enhances its effectiveness against resistant cancer types.

Efficacy Against Cancer Cell Lines

Several studies have investigated the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes key findings regarding its potency and efficacy:

Case Studies and Clinical Relevance

Research has shown that this compound retains significant activity against adriamycin-resistant cell lines, suggesting its potential as a second-line treatment option in chemotherapy regimens. For instance, a study highlighted that while conventional anthracyclines often lose efficacy due to resistance mechanisms in tumors, this compound demonstrated notable cytotoxicity against resistant sublines like KB-A1 and MES-SA/Dx5 .

Comparative Studies with Other Compounds

In comparative studies with other chemotherapeutic agents such as adriamycin and doxorubicin, this compound exhibited varying levels of cytotoxicity. While it was found to be less potent than adriamycin in some cases, it showed enhanced activity in specific resistant cell lines, indicating its unique profile as a therapeutic agent .

Propiedades

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-QRKUCEJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.